Hetrombopag is derived from commercially available starting materials through a multi-step synthetic process. It belongs to a class of drugs known as thrombopoietin receptor agonists, which are designed to enhance platelet production by acting on the thrombopoietin receptor located on megakaryocyte progenitor cells in the bone marrow .
The synthesis of hetrombopag involves several key steps, utilizing organic solvents and catalysts under controlled temperature conditions to achieve high yield and purity. The process typically includes:
The industrial scale-up of hetrombopag production focuses on continuous flow processes and stringent quality control measures to ensure compliance with regulatory standards.
Hetrombopag's molecular structure can be represented by its chemical formula, , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features functional groups that are crucial for its biological activity, including a diazenyl moiety and a furan-2-carboxylic acid component, which are involved in its mechanism of action .
Hetrombopag undergoes several types of chemical reactions:
These reactions are essential for understanding the compound's stability and potential modifications for therapeutic applications .
Hetrombopag operates by binding to the transmembrane domain of the thrombopoietin receptor on progenitor cells in the bone marrow. This binding activates signaling pathways that stimulate megakaryocyte proliferation and differentiation, ultimately leading to increased platelet production. The pharmacokinetics of hetrombopag have been studied using liquid chromatography-tandem mass spectrometry methods, confirming its efficacy in raising platelet counts in clinical settings .
These properties are crucial for formulating the drug for clinical use and ensuring its effectiveness during storage and administration .
In scientific research, hetrombopag serves multiple purposes:
The evolution of TPO-RAs reflects a scientific journey marked by iterative innovation. First-generation agents like recombinant human thrombopoietin (rhTPO) and PEGylated recombinant megakaryocyte growth and development factor (PEG-rHuMGDF) demonstrated efficacy in platelet elevation but were plagued by immunogenic complications. Patients developed neutralizing antibodies against endogenous TPO, leading to severe thrombocytopenia or pancytopenia. This setback necessitated the development of structurally distinct, non-competitive agents [1] [6].
The second-generation TPO-RAs emerged in the late 2000s, characterized by novel molecular structures that circumvented immunogenicity. Romiplostim, a peptide "peptibody" (fusion of IgG Fc fragment with TPO-mimetic peptides), gained FDA approval in 2008 for chronic immune thrombocytopenia (ITP). Shortly thereafter, the oral agent eltrombopag, a small-molecule non-peptide agonist, was approved. These were followed by avatrombopag, lusutrombopag, and hetrombopag—all oral non-peptide agents. Hetrombopag (SHR-8735), developed by Jiangsu Hengrui Medicine, represents the newest addition to this class. It received approval from China's National Medical Products Administration (NMPA) in 2021 for chronic primary ITP and severe aplastic anemia, marking a significant milestone in region-specific hematological therapeutics [4] [6] [9].
Table 1: Historical Milestones in TPO-RA Development
Year | Agent | Key Development | Significance |
---|---|---|---|
2005 | rhTPO | Approved in China | First-generation agent; limited by immunogenicity |
2008 | Romiplostim | FDA approval for chronic ITP | First second-generation TPO-RA (subcutaneous) |
2008 | Eltrombopag | FDA approval for chronic ITP | First oral TPO-RA |
2018 | Avatrombopag | FDA approval for CLD thrombocytopenia | No dietary restrictions |
2018 | Lusutrombopag | FDA approval for CLD thrombocytopenia | Liver disease-specific indication |
2021 | Hetrombopag | NMPA approval in China | Approved for ITP and severe aplastic anemia |
TPO-RAs are classified into two structural categories based on their molecular interaction with the thrombopoietin receptor (c-MPL). Peptide agents (e.g., romiplostim) mimic endogenous TPO by binding competitively to the receptor's extracellular domain. In contrast, non-peptide agents (e.g., eltrombopag, avatrombopag, lusutrombopag, hetrombopag) are small molecules that bind to the transmembrane domain, inducing receptor activation through distinct conformational changes. This classification underpins critical pharmacological differences in administration routes, drug interactions, and signaling kinetics [1] [7].
Hetrombopag [(E)-5-(2-hydroxy-3-(2-(3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)furan-2-carboxylic acid; molecular weight 458.47 g/mol] exemplifies the non-peptide class. Its biphenylhydrazone structure enables specific binding to the transmembrane region near residue H499 of human c-MPL, a site not conserved in murine models. This binding specificity necessitates preclinical testing in humanized models. Unlike eltrombopag, hetrombopag lacks a central metal-chelating group, potentially reducing hepatotoxicity risks associated with iron chelation. The compound's pharmacological potency is notable: in vitro studies report EC₅₀ values of 2.3 nM for proliferation of human cord blood-derived CD34+ cells and 4.5 nM for megakaryocyte differentiation—significantly lower than eltrombopag's EC₅₀ range (50-100 nM) [2] [4] [10].
Table 2: Molecular and Pharmacological Classification of TPO-RAs
Agent | Chemical Class | Binding Site | Molecular Weight (g/mol) | Administration |
---|---|---|---|---|
Romiplostim | Peptide (peptibody) | Extracellular domain | ~60,000 | Subcutaneous |
Eltrombopag | Biphenyl hydrazone | Transmembrane domain | 564.58 | Oral |
Avatrombopag | Cyclohexyl carboxylic acid | Transmembrane domain | 566.57 | Oral |
Lusutrombopag | Thieno[3,2-c]pyridine | Transmembrane domain | 582.51 | Oral |
Hetrombopag | Biphenyl pyrazolone | Transmembrane domain | 458.47 | Oral |
The biological efficacy of TPO-RAs stems from their ability to recapitulate and amplify physiological thrombopoiesis. Endogenous thrombopoietin regulates megakaryopoiesis through c-MPL activation on hematopoietic stem cells (HSCs) and megakaryocytic progenitors. TPO binding initiates three primary pathways: JAK2/STAT5 (promoting proliferation), PI3K/AKT (enhancing survival), and MAPK/ERK (facilitating differentiation). These pathways converge to increase megakaryocyte number, size, ploidy, and ultimately, proplatelet formation [1] [9].
Hetrombopag exhibits multifaceted effects across this cascade. Preclinical studies demonstrate its capacity to stimulate phosphorylation of STAT3, STAT5, ERK1/2, and AKT in human cord blood-derived CD34+ cells, with greater intensity than eltrombopag. This translates to accelerated megakaryocyte maturation, evidenced by increased CD41+/CD42a+ cells and proplatelet formation in vitro. Additionally, hetrombopag modulates cell cycle regulators, upregulating p-RB, Cyclin D1, and CDK4/6 proteins while normalizing G1/S transition. It also exerts anti-apoptotic effects by increasing BCL-XL/BAK ratio, enhancing megakaryocyte survival [2] [10].
A distinctive advantage of hetrombopag is its synergistic potential with endogenous thrombopoietin. Unlike competitive inhibitors, hetrombopag and rhTPO exhibit additive effects on TPOR-dependent signaling in human TPOR-transfected murine 32D cells. This synergy is clinically exploitable, as evidenced by a multicenter retrospective cohort study (n=294) where hetrombopag plus rhTPO achieved superior platelet response (82.2% vs. 67.6%; P=0.005) and reduced chemotherapy dose modifications (78.8% vs. 68.2%; P=0.041) in solid tumor patients with chemotherapy-induced thrombocytopenia (CIT), compared to rhTPO alone [2] [8].
Notably, hetrombopag may influence early hematopoiesis. Its trilineage stimulatory effects in severe aplastic anemia suggest possible HSC activation beyond megakaryopoiesis. While mechanistic details remain under investigation, this property aligns with the physiological role of c-MPL in maintaining hematopoietic stem cell quiescence and function, positioning hetrombopag as a potential multilineage restorative agent in bone marrow failure contexts [3] [4].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9